4-Methyl-6-(4-(2-methylthiazol-4-yl)-1h-pyrazol-3-yl)benzene-1,3-diol
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Overview
Description
WAY-320081 is a chemical compound known for its role as a glucokinase activator . Glucokinase is an enzyme that plays a crucial role in glucose metabolism by facilitating the phosphorylation of glucose to glucose-6-phosphate.
Chemical Reactions Analysis
WAY-320081 primarily undergoes reactions that involve its interaction with glucokinase. As a glucokinase activator, it does not typically undergo oxidation, reduction, or substitution reactions in the context of its biological activity . The major product formed from its interaction with glucokinase is the activated enzyme complex, which enhances glucose metabolism .
Scientific Research Applications
WAY-320081 has significant scientific research applications, particularly in the field of diabetes research. It is used to study the regulation of glucose metabolism and the potential therapeutic effects of glucokinase activation in type 2 diabetes . Additionally, it may be used in studies related to metabolic disorders and the development of new treatments for diabetes .
Mechanism of Action
The mechanism of action of WAY-320081 involves its binding to glucokinase, leading to the activation of the enzyme . This activation enhances the enzyme’s ability to phosphorylate glucose, thereby increasing glucose metabolism. The molecular targets involved in this process include the active site of glucokinase and the regulatory pathways that control glucose homeostasis .
Comparison with Similar Compounds
WAY-320081 is one of several glucokinase activators. Similar compounds include AZD1092, GKM-001, TMG-123, PB-201, and MK-0941 free base . These compounds also activate glucokinase but may differ in their potency, selectivity, and pharmacokinetic properties. WAY-320081 is unique in its specific binding affinity and activation profile, making it a valuable tool in diabetes research .
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Properties
Molecular Formula |
C14H13N3O2S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
4-methyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C14H13N3O2S/c1-7-3-9(13(19)4-12(7)18)14-10(5-15-17-14)11-6-20-8(2)16-11/h3-6,18-19H,1-2H3,(H,15,17) |
InChI Key |
KBQAKVVDYOFHFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CSC(=N3)C |
Origin of Product |
United States |
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